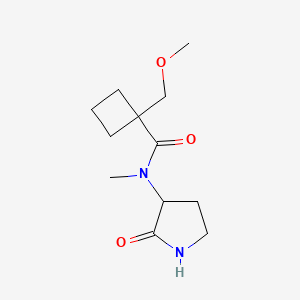![molecular formula C15H23N3O3 B7052900 N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide](/img/structure/B7052900.png)
N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, a furan ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the propan-2-yl group: This step involves the alkylation of the furan ring using an appropriate alkylating agent.
Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the furan and pyrrolidine rings: This step involves the formation of an amide bond between the two rings, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure can be exploited for the design of novel materials with specific properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine and furan derivatives.
Pyrrolidine derivatives: These compounds often exhibit biological activity and are used in medicinal chemistry.
Furan derivatives: These compounds are known for their diverse chemical reactivity and applications in various fields.
Uniqueness
- The combination of a pyrrolidine ring, a furan ring, and an amide group in this compound makes it unique compared to other similar compounds. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-16-15(20)18-7-5-11(9-18)17-14(19)13-12(10(2)3)6-8-21-13/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZAXSXKNFNPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NC(=O)C2=C(C=CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide](/img/structure/B7052818.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B7052824.png)
![6-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7052832.png)
![3-acetamido-4-methyl-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7052841.png)
![6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B7052844.png)
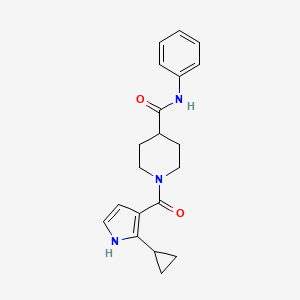
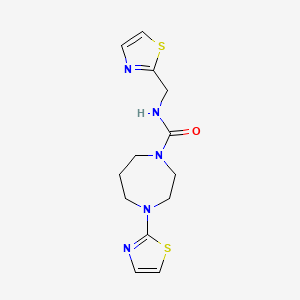
![N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7052882.png)
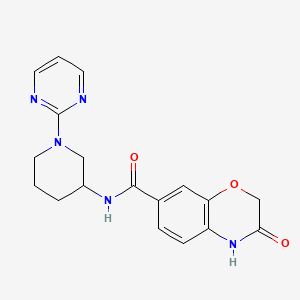
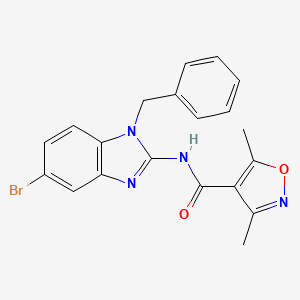
![N-(cyclohex-3-en-1-ylmethyl)-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide](/img/structure/B7052902.png)
![N'-(4-fluorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide](/img/structure/B7052909.png)
![6-[3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7052914.png)
